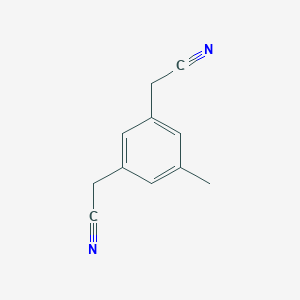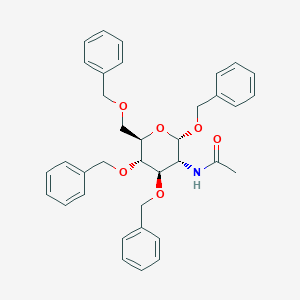
Ansatrienin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ansatrienin A is a natural product isolated from the fermentation broth of the fungus Anastrophyllum sp. It is a member of the ansatrienin family of compounds, which includes ansatrienins A, B, C, and D. This compound has been found to possess several biological activities, including anti-inflammatory, antioxidant, antifungal, and anti-tumor activities. In addition, it has been shown to have potential applications in the fields of drug delivery and drug discovery.
Wissenschaftliche Forschungsanwendungen
Antibiotische Eigenschaften
Ansatrienin A ist ein Antibiotikum, das aus Streptomyces collinus Tu 1892 und Streptomyces rhishiriensis isoliert wurde . Es hat sich gezeigt, dass es eine ausgeprägte Aktivität gegen Pilze und Hefen aufweist .
Biosynthese
Die Biosynthese von this compound beinhaltet die Assemblierung von Polyketidketten unter Verwendung von 3-Amino-5-Hydroxybenzoesäure (AHBA) als Starteinheit . Das Gen, das für die AHBA-Synthase codiert, ein Enzym, das den letzten Schritt der AHBA-Biosynthese im kürzlich entdeckten Aminoshikimat-Weg katalysiert, wurde verwendet, um zwei getrennte antibiotische Biosynthese-Gencluster in S. collinus .
Ableitung aus Shikimisäure
Die Struktur von this compound ist ungewöhnlich, da sie eine Cyclohexancarboxamid-Einheit enthält. Diese Einheit wurde durch Fütterungsstudien als von Shikimisäure abgeleitet gezeigt . Darüber hinaus deutet der Nachweis eines Ansatrienin-Kongeners, das eine 1-Cyclohexencarboxamid-Einheit enthält, darauf hin, dass der Weg von der Shikimisäure über ein 1-Cyclohexencarbonsäure-Zwischenprodukt führt .
Zellfreie Transformationen
Zellfreie Extrakte von Streptomyces collinus wurden mit verschiedenen Cyclohexen- und Cyclohexadiencarbonsäuren getestet, um die späteren Stadien der Umwandlung von Shikimisäure in Cyclohexancarbonsäure zu bestimmen . Es wurde gezeigt, dass die letzten drei Schritte dieses Prozesses die Reduktion der α,β-Doppelbindung von 1(6),2-Cyclohexadienylcarbonyl-CoA, eine Isomerisierung der Doppelbindung des resultierenden 2-Cyclohexenylcarbonyl-CoA zu 1-Cyclohexenylcarbonyl-CoA und eine anschließende Reduktion der neu gebildeten α,β-Doppelbindung umfassen .
Potenzielle Anwendungen in der Wirkstoffforschung
Angesichts seiner antibiotischen Eigenschaften und seines einzigartigen biosynthetischen Weges könnte this compound möglicherweise in der Wirkstoffforschung und -entwicklung eingesetzt werden. Seine ausgeprägte Aktivität gegen Pilze und Hefen deutet auf potenzielle Anwendungen in der Behandlung von Pilz- und Hefeinfektionen hin .
Wirkmechanismus
Target of Action
Ansatrienin A, also known as Mycotrienin I, is an ansamycin antibiotic and antifungal agent . It primarily targets the parathyroid hormone-induced calcium release and pp60c-srcM kinase . These targets play crucial roles in bone resorption and kinase activity, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It inhibits parathyroid hormone-induced calcium release (IC50 = 64 nM), which is a measure of bone resorption . It also inhibits pp60c-srcM kinase (IC50 = 100 nM), a protein involved in cellular signaling .
Biochemical Pathways
It’s known that it potentiates the chemotherapeutic action of several clinical anti-cancer agents . This suggests that it may interact with biochemical pathways related to cancer cell proliferation and survival.
Pharmacokinetics
It’s known that this compound is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
This compound displays potent anticancer activity against cell lines and inhibits osteoclastic bone resorption . It also significantly potentiates the action of several clinical anti-cancer agents . This suggests that this compound could have potential therapeutic applications in cancer treatment and bone-related disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents could affect its distribution and action in the body . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ansatrienin A interacts with various enzymes and proteins. It acts as an inhibitor of parathyroid hormone-induced calcium release, a measure of bone resorption, and pp60 c-srcM kinase . It also inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to have antiproliferative effects against pancreatic cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is proposed to be generated via intramolecular [3 + 2] oxidative cycloaddition, achieved by photocatalytic reaction with UV light and oxygen .
Metabolic Pathways
This compound is involved in several metabolic pathways. The AstG1 gene has been identified as a pathway-specific positive regulator for the biosynthesis of this compound
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ansatrienin A involves a convergent approach, with two key fragments being synthesized separately and then coupled together to form the final compound. The two fragments are the ansamycin core and the tetraene side chain.", "Starting Materials": [ "Methyl 3-aminobenzoate", "2,4-dimethoxybenzaldehyde", "Ethyl acetoacetate", "Methyl 3-bromobenzoate", "3-methoxy-1,4-dimethyl-5-iodobenzene", "Triethylamine", "Palladium(II) acetate", "Copper(I) iodide", "Sodium borohydride", "N-Bromosuccinimide", "Lithium diisopropylamide", "1,3-butadiene", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Ethyl acetate", "Toluene" ], "Reaction": [ "Synthesis of ansamycin core: Methyl 3-aminobenzoate is reacted with 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of triethylamine to form the ansamycin core.", "Synthesis of tetraene side chain: Methyl 3-bromobenzoate is reacted with 3-methoxy-1,4-dimethyl-5-iodobenzene in the presence of palladium(II) acetate and copper(I) iodide to form the tetraene side chain.", "Coupling of fragments: The ansamycin core and tetraene side chain are coupled together using N-bromosuccinimide and lithium diisopropylamide to form Ansatrienin A.", "Purification: The crude product is purified using column chromatography and recrystallization.", "Final steps: The final compound is obtained by treating the purified product with 1,3-butadiene in the presence of acetic acid, followed by treatment with hydrochloric acid and then sodium hydroxide. The product is extracted with chloroform and purified using column chromatography with ethyl acetate and toluene as eluents." ] } | |
CAS-Nummer |
82189-03-5 |
Molekularformel |
C36H48N2O8 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI-Schlüssel |
WWUVMHRJRCRFSL-UOZMSBJPSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Aussehen |
Yellow Powder |
Synonyme |
ansatrienin A mycotrienin I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




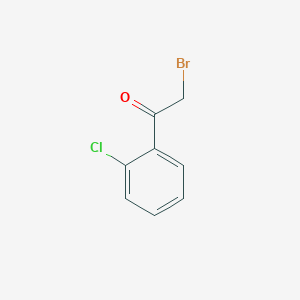
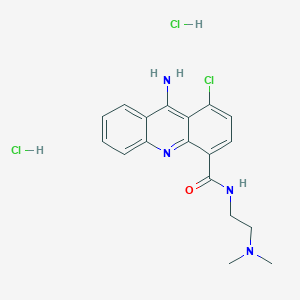
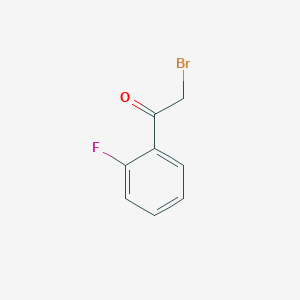
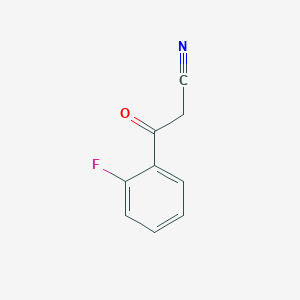

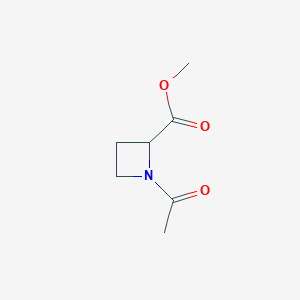
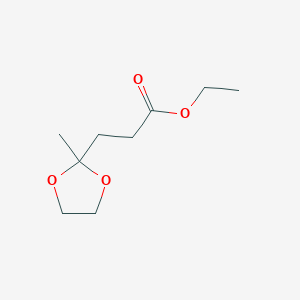



![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
